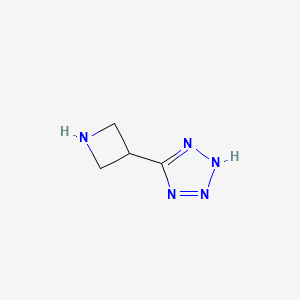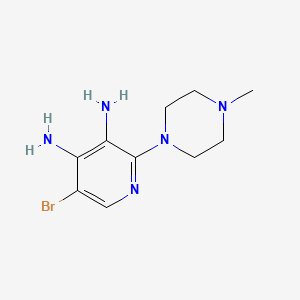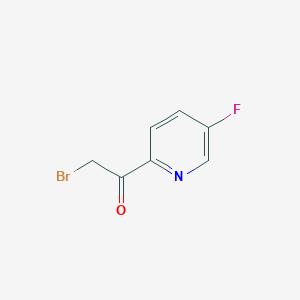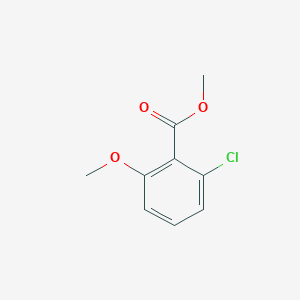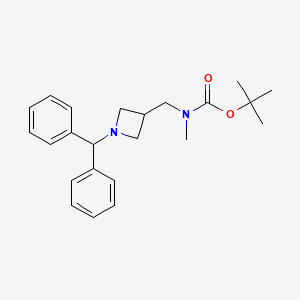![molecular formula C9H9BrN2O B1526738 8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one CAS No. 1379324-91-0](/img/structure/B1526738.png)
8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one
Overview
Description
The compound “8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one” is a type of benzodiazepine . Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide-[carboxy-14C] was prepared as part of a five-step sequence from pyrrol-2-carbonitrile-[cyano-14C] as a key synthetic intermediate which has been synthesized from 2-bromopyrrole and zinc [14C]-cyanide in the presence of tetrakis (triphenylphosphine)palladium .Scientific Research Applications
Solid-Phase Synthesis Techniques
Solid-phase synthesis of benzodiazepine derivatives, including 3,4-dihydro-benzo[e][1,4]diazepin-5-ones, demonstrates a method for creating libraries of compounds with potential therapeutic applications. This technique involves using various primary amines, polymer-supported amines, and acylation processes to generate the desired benzodiazepines with high purity and yield, illustrating a pathway for combinatorial chemistry applications in drug discovery (Fülöpová et al., 2012).
Structural and Chemical Analysis
Research into the structure of benzodiazepine derivatives reveals detailed insights into their chemical behavior and potential for interaction with biological targets. Studies involving X-ray crystallography and NMR spectroscopy provide a foundation for understanding the molecular conformation, tautomerism, and stereochemistry of these compounds, which is essential for the rational design of drugs with specific biological activities (Núñez Alonso et al., 2020).
Pharmaceutical Applications
Several studies have explored the synthesis of benzodiazepine derivatives for their pharmaceutical applications, particularly as anxiolytic and analgesic agents. The synthesis of novel benzodiazepine frameworks, such as 1,3-diazepine and tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives, highlights the versatility of these compounds in medicinal chemistry. These studies demonstrate the compounds' potential for treating anxiety, pain, and other conditions, emphasizing the importance of structural modifications to achieve desired biological activities (Maltsev et al., 2021).
Enantioselective Synthesis
The development of methods for the enantioselective synthesis of benzodiazepine derivatives, such as the ring contraction approach to produce quinolone-2,4-diones from benzodiazepine diones, represents an advanced strategy for creating compounds with potential drug applications. This approach allows for the preparation of compounds with high stereochemical purity, which is crucial for the development of drugs with specific pharmacological profiles (Antolak et al., 2014).
Environmental and Biological Impacts
Investigations into the environmental occurrence and fate of benzodiazepines, including their removal during water treatment, highlight the broader impacts of these compounds beyond their pharmaceutical uses. Understanding the persistence and transformation of benzodiazepines in the environment is essential for assessing their ecological risks and developing strategies for mitigating potential environmental contamination (Kosjek et al., 2012).
Properties
IUPAC Name |
8-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-6-1-2-7-8(5-6)11-3-4-12-9(7)13/h1-2,5,11H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGQVKQLPZPWOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(N1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
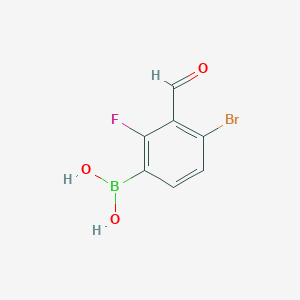
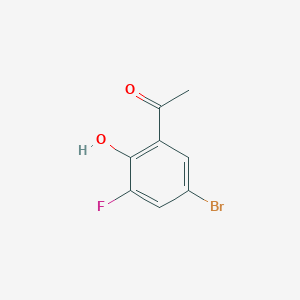

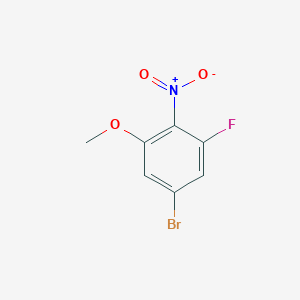
![9-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B1526659.png)
